molecular formula C8H14O4 B14313660 Methyl 5-(methoxymethoxy)pent-2-enoate CAS No. 112545-18-3

Methyl 5-(methoxymethoxy)pent-2-enoate

Cat. No.: B14313660
CAS No.: 112545-18-3
M. Wt: 174.19 g/mol
InChI Key: SZFWGNRRLVMCKT-UHFFFAOYSA-N
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Description

Methyl 5-(methoxymethoxy)pent-2-enoate is an organic compound with the molecular formula C8H14O4. It is an ester derivative of pentenoic acid, characterized by the presence of a methoxymethoxy group attached to the fifth carbon of the pent-2-enoate chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(methoxymethoxy)pent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a precursor such as a malonic ester, reacts with an alkyl halide under basic conditions to form the desired ester . The reaction typically requires a strong base like sodium ethoxide in ethanol to deprotonate the precursor and generate the enolate ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methoxymethoxy)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the methoxymethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester derivatives.

Scientific Research Applications

Methyl 5-(methoxymethoxy)pent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It finds use in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 5-(methoxymethoxy)pent-2-enoate involves its reactivity with various chemical reagents. The ester group is susceptible to nucleophilic attack, leading to substitution or hydrolysis reactions. The methoxymethoxy group can also participate in reactions, contributing to the compound’s overall reactivity. Molecular targets and pathways depend on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(methoxymethoxy)pent-2-enoate is unique due to the presence of the methoxymethoxy group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

112545-18-3

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 5-(methoxymethoxy)pent-2-enoate

InChI

InChI=1S/C8H14O4/c1-10-7-12-6-4-3-5-8(9)11-2/h3,5H,4,6-7H2,1-2H3

InChI Key

SZFWGNRRLVMCKT-UHFFFAOYSA-N

Canonical SMILES

COCOCCC=CC(=O)OC

Origin of Product

United States

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